![molecular formula C19H11Cl2F3N2O3 B2373258 3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea CAS No. 534563-85-4](/img/structure/B2373258.png)
3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules
準備方法
The synthesis of 3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by a cyclization reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes chlorination and decarboxylation to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reagent concentrations.
化学反応の分析
3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
科学的研究の応用
3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea can be compared with other similar compounds, such as:
- 2-Nitrophenyl 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-ylcarbamate
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
- Ethiprole These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of dichloro, trifluoromethyl, and benzodioxol groups in this compound contributes to its distinct chemical properties and potential applications.
特性
IUPAC Name |
1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O3/c20-12-8-15-16(9-13(12)21)29-19(28-15,18(22,23)24)26-17(27)25-14-7-3-5-10-4-1-2-6-11(10)14/h1-9H,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPVSGSELDTJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3(OC4=CC(=C(C=C4O3)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
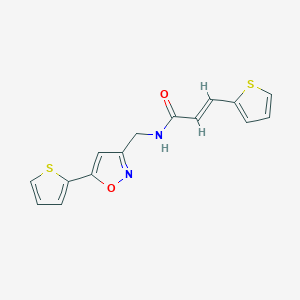
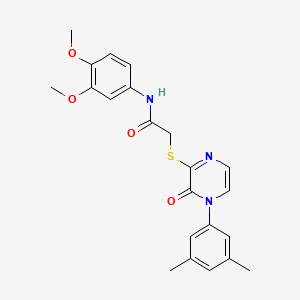
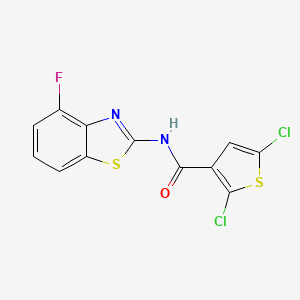
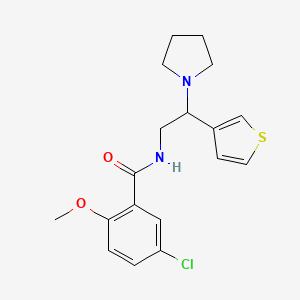
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)
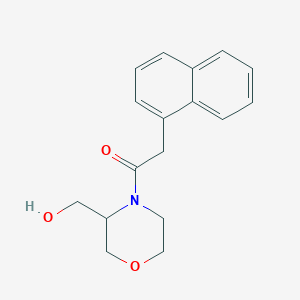
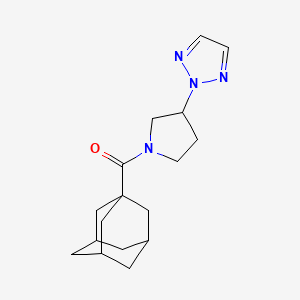
![2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
